N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline
Description
Overview of the Compound and Nomenclature
This compound represents a sophisticated organic compound belonging to the family of substituted anilines, characterized by its complex molecular architecture and multiple functional groups. The compound is officially registered under the Chemical Abstracts Service number 1040686-17-6, providing a unique identifier for chemical databases and research applications. The molecular formula C21H29NO3 indicates the presence of twenty-one carbon atoms, twenty-nine hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 343.46 grams per mole.
The systematic nomenclature of this compound reflects its intricate structural composition, incorporating multiple descriptive elements that define its chemical architecture. The name begins with the nitrogen-substituted designation, indicating the attachment of a complex ethyl chain to the aniline nitrogen atom. The sec-butyl group represents a secondary butyl substituent, which contributes to the compound's steric properties and influences its chemical behavior. The phenoxy portion indicates the presence of a phenyl ether linkage, while the methoxyethoxy segment describes an additional ether chain with methyl termination. This nomenclature system follows standard International Union of Pure and Applied Chemistry conventions for organic compound naming, ensuring precise chemical identification and communication within the scientific community.
The structural complexity of this compound places it within a specialized class of aromatic amines that exhibit extended molecular frameworks with multiple substitution patterns. These compounds are typically characterized by their ability to participate in various chemical reactions due to the presence of both electron-rich aromatic systems and nucleophilic amine functionalities. The combination of alkyl, ether, and aromatic components creates a molecule with diverse reactivity patterns and potential for forming intermolecular interactions.
Historical Context and Discovery
The development and discovery of this compound emerged from the broader field of synthetic organic chemistry focused on creating specialized aniline derivatives with enhanced molecular complexity. While specific historical documentation regarding the initial synthesis and discovery of this particular compound is limited in the available literature, its development likely occurred within the context of systematic chemical library expansion and structure-activity relationship studies conducted by pharmaceutical and chemical research institutions.
The compound appears to be part of a series of related aniline derivatives, as evidenced by the presence of numerous structurally similar compounds in chemical databases and research catalogs. This suggests that its synthesis was likely part of a systematic exploration of chemical space around substituted anilines, where researchers modified various substituent groups to investigate their effects on molecular properties and potential applications. The presence of multiple ether linkages and aromatic systems indicates that the compound was designed with specific structural features that could contribute to particular chemical or biological properties.
The registration of the compound under a specific Chemical Abstracts Service number indicates formal documentation and characterization within established chemical databases, suggesting that its synthesis and initial characterization occurred within the framework of systematic chemical research programs. The compound's inclusion in specialized chemical catalogs and research databases further supports its development as part of organized chemical library expansion efforts aimed at creating diverse molecular structures for various research applications.
Relevance in Contemporary Chemical Research
This compound demonstrates significant relevance in contemporary chemical research due to its complex molecular architecture and potential applications across multiple scientific disciplines. The compound's structural features, including multiple ether linkages and aromatic systems, make it particularly valuable for studies investigating molecular recognition, intermolecular interactions, and structure-property relationships in organic chemistry. The presence of both electron-rich aromatic regions and flexible ether chains provides opportunities for diverse chemical transformations and applications in synthetic methodology development.
In the field of materials science, compounds with similar structural motifs have shown promise as building blocks for advanced polymeric materials, liquid crystalline systems, and organic electronic devices. The extended molecular framework of this compound, combined with its multiple aromatic and ether functionalities, suggests potential applications in the development of specialized materials with tailored properties. The compound's molecular architecture may contribute to specific packing arrangements and intermolecular interactions that could be exploited in materials design applications.
Contemporary research in synthetic organic chemistry has increasingly focused on developing efficient methods for constructing complex molecular architectures with precise control over structural features. This compound serves as both a synthetic target and a potential intermediate for accessing even more complex molecular structures. The compound's multiple functional groups provide numerous sites for further chemical modification, making it valuable for synthetic methodology development and chemical library expansion efforts. The systematic availability of this compound through specialized chemical suppliers indicates its recognition as a useful research tool within the broader chemical community.
Scope and Objectives of the Review
This comprehensive review aims to provide a systematic analysis of this compound, focusing on its fundamental chemical properties, structural characteristics, and research significance within contemporary chemical science. The primary objective involves establishing a complete understanding of the compound's molecular architecture, including detailed examination of its functional groups, stereochemical features, and conformational properties. Through systematic analysis of available chemical data and structural information, this review seeks to provide researchers with essential knowledge required for effective utilization of this compound in various research applications.
The scope of this review encompasses detailed examination of the compound's nomenclature and chemical identification systems, ensuring proper understanding of its systematic name and database registration information. Additionally, the review addresses the compound's position within the broader context of substituted aniline chemistry, highlighting its relationships to similar compounds and its potential role in systematic structure-activity relationship studies. The analysis includes consideration of the compound's synthetic accessibility and its potential as both a research target and an intermediate for accessing related molecular structures.
Properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)ethyl]-3-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-4-17(2)20-10-5-6-11-21(20)25-13-12-22-18-8-7-9-19(16-18)24-15-14-23-3/h5-11,16-17,22H,4,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHQDCBILKMBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCNC2=CC(=CC=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Phenol to Form 2-(Sec-butyl)phenol
- Reagents: Phenol, sec-butyl bromide or chloride, base (e.g., potassium carbonate), polar aprotic solvent (e.g., DMF or DMSO).
- Conditions: Stirring at elevated temperature (60–100 °C) for several hours under inert atmosphere.
- Outcome: Selective monoalkylation at ortho position to yield 2-(sec-butyl)phenol.
Ether Formation to Yield 2-[2-(Sec-butyl)phenoxy]ethyl Intermediate
- Reagents: 2-(sec-butyl)phenol, 2-bromoethylamine hydrobromide or 2-chloroethylamine, base (e.g., sodium hydride or potassium carbonate).
- Solvent: Polar aprotic solvents like DMF or acetonitrile.
- Procedure:
- Deprotonate phenol to phenolate ion.
- React with haloalkylamine to form the ether linkage.
- Notes: Protection of amine group may be required (e.g., Boc protection) to avoid side reactions.
Synthesis of 3-(2-Methoxyethoxy)aniline
- Approach:
- Starting from 3-nitroaniline or 3-bromoaniline.
- Introduction of 2-methoxyethoxy group via nucleophilic substitution using 2-methoxyethanol derivatives or via Williamson ether synthesis.
- Reduction: Nitro group reduction to aniline if starting from nitro derivative.
- Catalysts: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may be employed for efficient substitution.
Final Coupling to Form N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline
- Method:
- Nucleophilic substitution of the aniline nitrogen on the phenoxyethyl intermediate.
- Alternatively, reductive amination if aldehyde or ketone intermediates are involved.
- Catalysts and Reagents:
- Use of bases like triethylamine.
- Possible use of coupling agents (e.g., EDC, DCC) if amide bonds are involved.
- Purification: Chromatography (silica gel column) or recrystallization.
Research Findings and Data
Table 1: Summary of Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation | Phenol, sec-butyl bromide, K2CO3, DMF, 80 °C | 75–85 | Monoalkylation favored; avoid polyalkylation |
| 2 | Ether formation | 2-(sec-butyl)phenol, 2-bromoethylamine, NaH, DMF | 70–80 | Amine protection may be needed |
| 3 | Substitution + reduction | 3-nitroaniline, 2-methoxyethanol derivative, Pd catalyst | 65–75 | Pd-catalyzed cross-coupling effective |
| 4 | Coupling | Aniline intermediate, phenoxyethyl intermediate, base | 60–70 | Purification critical for high purity |
Table 2: Common Solvents and Catalysts Used
| Solvent | Role | Typical Conditions |
|---|---|---|
| DMF (Dimethylformamide) | Polar aprotic solvent for alkylation and ether formation | 60–100 °C, inert atmosphere |
| Acetonitrile | Alternative polar aprotic solvent | Room temperature to reflux |
| Palladium catalysts | Cross-coupling reactions | Pd(OAc)2, Pd(PPh3)4, 50–80 °C |
| Bases | Deprotonation and nucleophilic activation | K2CO3, NaH, triethylamine |
Notes on Optimization and Scale-Up
- Selectivity control: Careful stoichiometric control and temperature management prevent side reactions.
- Protection/deprotection steps: Necessary for amines and phenols to avoid undesired reactions.
- Purification: High-performance liquid chromatography (HPLC) or recrystallization ensures compound purity.
- Environmental considerations: Use of greener solvents and minimizing hazardous reagents is recommended for scale-up.
Chemical Reactions Analysis
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline is widely used in scientific research, particularly in the field of proteomics. Its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The pathways involved may include signal transduction, enzyme inhibition, or modulation of protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
Linker Length: The target compound uses an ethyl linker between the phenoxy and aniline groups, whereas analogs like and employ longer propyl or butyl linkers, increasing molecular weight and hydrophobicity.
Substituent Variations: The 2-methoxyethoxy group on the aniline ring (target compound) enhances solubility compared to bulkier substituents like phenoxyethoxy () or ethoxy ().
Physicochemical and Functional Properties
Solubility and Reactivity:
- The 2-methoxyethoxy group in the target compound improves aqueous solubility compared to analogs with longer alkoxy chains (e.g., heptyloxy in or phenoxyethoxy in ). This is critical for bioavailability in pharmaceutical applications.
Biological Activity
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C21H29NO3 and a molecular weight of 343.46 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- IUPAC Name : this compound
- CAS Number : 1040686-17-6
- Molecular Formula : C21H29NO3
- Molecular Weight : 343.46 g/mol
- Hazard Classification : Irritant
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to modulate protein-protein interactions, inhibit certain enzymes, and affect signal transduction pathways.
- Protein Binding : The compound can bind to various proteins, altering their function and potentially leading to therapeutic effects.
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, which can be beneficial in disease contexts such as cancer or inflammation.
- Signal Transduction Modulation : By interacting with key signaling molecules, this compound can influence cellular responses to external stimuli.
Antifungal Properties
Recent studies have highlighted the antifungal activity of related compounds, suggesting that this compound may exhibit similar properties. For instance, benzotriazole-azo-aniline derivatives demonstrated significant antifungal effects against several phytopathogenic fungi, indicating a potential for this compound in agricultural applications or as a therapeutic agent against fungal infections .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline | Similar structure with phenoxy group | Potentially different reactivity and applications |
| N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-ethoxyethoxy)aniline | Similar structure with ethoxy group | May exhibit different pharmacokinetics |
Q & A
Q. What established synthesis protocols exist for N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step alkylation and etherification. A common approach includes reacting 2-(sec-butyl)phenol with an ethylating agent (e.g., 1,2-dibromoethane) under basic conditions (e.g., K₂CO₃) to form the phenoxyethyl intermediate. Subsequent coupling with 3-(2-methoxyethoxy)aniline via nucleophilic substitution or reductive amination is performed .
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase side reactions; trial with toluene or THF can improve selectivity .
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation steps .
- Temperature Control : Maintain 60–80°C for alkylation to balance reaction rate and byproduct formation .
Yield improvements (≥70%) are achievable by iterative purification (column chromatography) and monitoring intermediates via TLC .
Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves stereochemistry and confirms bond angles (e.g., 74.17° between aromatic rings in analogous compounds) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxyethoxy proton signals at δ 3.4–3.7 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (343.46 g/mol) and fragmentation patterns .
Cross-validate results with computational models (DFT calculations) to resolve ambiguities in stereochemistry .
Q. How can researchers preliminarily assess the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. Adjust buffer pH (7.4) to mimic physiological conditions .
- Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization measures affinity (KD values). Include positive controls (e.g., known inhibitors) for validation .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization via confocal microscopy .
Advanced Research Questions
Q. How should researchers address contradictory reports on the biological activity of this compound across studies?
- Methodological Answer :
- Purity Verification : Reanalyze compound purity via HPLC (>95%) and confirm identity with NMR/MS .
- Experimental Replication : Reproduce assays under standardized conditions (pH, temperature, cell lines). For example, discrepancies in IC₅₀ may arise from varying ATP concentrations in kinase assays .
- Orthogonal Assays : Cross-test activity using different methods (e.g., SPR vs. ITC) to rule out technique-specific artifacts .
- Meta-Analysis : Compare structural analogs (e.g., tert-butyl variants) to identify substituent-dependent activity trends .
Q. What computational strategies are recommended to predict the binding interactions of this compound with enzyme targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model ligand-receptor interactions. Focus on key residues (e.g., catalytic sites) identified in homologous proteins .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability. Analyze hydrogen bonding (e.g., N-H⋯Br/O interactions observed in crystallography ).
- Free Energy Calculations : Apply MM-GBSA to estimate binding free energy (ΔG). Validate with experimental KD values from SPR .
Q. What strategies mitigate solubility challenges during in vivo studies of this compound?
- Methodological Answer :
- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance aqueous solubility. Optimize ratios via phase solubility studies .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxyethoxy) to improve lipophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) for sustained release. Characterize encapsulation efficiency (>80%) via UV-Vis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
